4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 4-chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol is systematically named according to IUPAC rules as This compound , reflecting its bis-aromatic structure with sulfonyl and hydroxyl functional groups. The numbering begins at the hydroxyl-bearing carbon on the parent phenol ring, with a chlorine substituent at position 4. The sulfonyl group (-SO₂-) bridges to a second aromatic ring, which contains a hydroxyl group at position 2 and a chlorine atom at position 5.
The Chemical Abstracts Service (CAS) registry number for this compound is 3636-29-1 , a unique identifier used in chemical databases and regulatory documentation. This CAS number distinguishes it from structurally related sulfonylphenol derivatives, such as bisphenol S (80-09-1) and bis(4-chlorophenyl)sulfone (80-07-9).
Molecular Architecture and Functional Group Arrangement
The molecular formula C₁₂H₈Cl₂O₄S (molecular weight: 319.16 g/mol) defines a symmetrical diphenolic sulfone structure. Each benzene ring features distinct substituents:
- Primary ring : A hydroxyl group (-OH) at position 2 and a chlorine atom (-Cl) at position 4.
- Secondary ring : A hydroxyl group (-OH) at position 2 and a chlorine atom (-Cl) at position 5.
The sulfonyl group (-SO₂-) connects the two aromatic rings, creating a planar core with limited rotational freedom due to steric and electronic constraints. The SMILES notation Oc1ccc(cc1S(=O)(=O)c1cc(Cl)ccc1O)Cl accurately represents this arrangement, emphasizing the para-chloro and ortho-hydroxyl substitutions. Key functional groups include:
- Two phenolic hydroxyl groups, enabling hydrogen bonding.
- Two electron-withdrawing chlorine atoms, influencing electronic distribution.
- A sulfonyl bridge, contributing to dipole-dipole interactions.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on related sulfonylphenol derivatives provide insights. For example, bis(4-chlorophenyl)sulfone (CAS 80-07-9) forms a monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.42 Å, b = 5.78 Å, c = 18.21 Å, and β = 98.4°. The sulfonyl group in such compounds adopts a near-linear geometry, with S–O bond lengths of ~1.43 Å and O–S–O angles of ~119°.
In this compound, the hydroxyl groups likely participate in intramolecular hydrogen bonds with adjacent sulfonyl oxygen atoms, stabilizing a planar conformation. Computational models suggest a dihedral angle of <10° between the aromatic rings, minimizing steric hindrance.
Comparative Structural Analysis with Related Sulfonylphenol Derivatives
The structural features of this compound are compared to analogous compounds in Table 1.
Table 1: Structural comparison of sulfonylphenol derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | 3636-29-1 | C₁₂H₈Cl₂O₄S | -Cl (4,5), -OH (2,2) | Sulfonyl, hydroxyl, chloro |
| Bisphenol S | 80-09-1 | C₁₂H₁₀O₄S | -OH (4,4) | Sulfonyl, hydroxyl |
| Bis(4-chlorophenyl)sulfone | 80-07-9 | C₁₂H₈Cl₂O₂S | -Cl (4,4) | Sulfonyl, chloro |
Key differences include:
- Substituent position : Unlike bisphenol S, which lacks chlorine atoms, this compound features chloro groups at positions 4 and 5, increasing its molecular weight and polarity.
- Hydrogen bonding capacity : The dual hydroxyl groups enable stronger intermolecular interactions compared to bis(4-chlorophenyl)sulfone, which lacks hydroxyl moieties.
- Electronic effects : The electron-withdrawing chlorine atoms reduce electron density on the aromatic rings, altering reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNCCKPDWATQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324527 | |
| Record name | 2,2'-sulfonylbis(4-chlorophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3636-29-1 | |
| Record name | 2,5'-dichlorodiphenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-sulfonylbis(4-chlorophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of 4-Chlorophenol
The most documented method involves reacting 4-chlorophenol with 5-chloro-2-hydroxybenzenesulfonyl chloride under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the electrophilic sulfur in the sulfonyl chloride. Pyridine or triethylamine is typically added to neutralize HCl, shifting equilibrium toward product formation.
Reaction Conditions :
- Temperature : 40–70°C
- Solvent : Chlorobenzene or methyl isobutyl ketone
- Catalyst : Iron(III) chloride (0.5–1.0 wt%)
- Yield : 79–82%
By-products :
Hydrolysis of p-Dichlorobenzene Derivatives
An alternative route employs p-dichlorobenzene as a precursor. Hydrolysis in aqueous or alcoholic media at 150–200°C yields 4-chlorophenol, which is subsequently sulfonylated. This two-step process avoids direct handling of volatile chlorinating agents.
Key Steps :
- Hydrolysis :
$$
\text{C}6\text{H}4\text{Cl}2 + \text{H}2\text{O} \xrightarrow{\Delta} \text{C}6\text{H}4\text{Cl(OH)} + \text{HCl}
$$
- Sulfonylation :
The isolated 4-chlorophenol reacts with 5-chloro-2-hydroxybenzenesulfonyl chloride as described in Section 1.1.
Continuous Chlorination and Sulfonation
Industrial-scale production favors continuous flow reactors to enhance efficiency. A patented tower-type system chlorinates phenol in molten state using sulfuryl chloride (SO$$2$$Cl$$2$$) or Cl$$_2$$ gas, followed by in-situ sulfonation.
Process Parameters :
- Chlorination :
- Sulfonation :
Industrial Optimization and Scalability
Catalyst and Solvent Selection
Iron(III) chloride proves critical in suppressing side reactions during sulfonation, improving yield from 75% to 82%. Polar aprotic solvents like methyl isobutyl ketone enhance sulfonyl chloride solubility, reducing reaction time by 30% compared to chlorobenzene.
Waste Management
Modern plants integrate HCl recovery systems, converting by-product HCl into recyclable NaHSO$$4$$ or Cl$$2$$ gas. For every ton of product, 0.28 tons of HCl is neutralized with NaOH, generating NaCl for disposal.
Comparative Analysis of Methods
Purification and Quality Control
Final purification involves:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Organic Synthesis
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications through oxidation, reduction, and substitution reactions. For instance:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfone derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Sulfide derivatives |
| Substitution | Bromine, nitric acid | Halogenated or nitrated phenol derivatives |
These reactions highlight its versatility in organic chemistry .
Research has indicated potential biological activities of this compound, particularly its antimicrobial properties. Studies have explored its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with cellular membranes and enzymes .
Pharmaceutical Development
The compound is under investigation for its potential use in drug development due to its structural characteristics that may interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially leading to inhibition of enzymatic activity .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring antimicrobial agents or as an intermediate in the production of other chemical compounds .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, supporting its potential as an antimicrobial agent .
Case Study 2: Synthesis Optimization
An industrial case study focused on optimizing the synthesis process for large-scale production of this compound. By employing continuous flow reactor technology, researchers achieved a higher yield and reduced reaction time compared to traditional batch methods. This advancement highlights the compound's commercial viability .
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenol groups may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Derivatives
Compound: 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfanyl]phenol (CAS 54-31-9)
- Key Difference : Replacement of sulfonyl (-SO₂-) with sulfanyl (-S-).
- Impact :
- Applications: Sulfanyl derivatives are less studied but could serve as intermediates in organosulfur chemistry, whereas sulfonyl-containing compounds are often used in stable materials or pharmaceuticals .
Methylene-Linked Analogues: Dichlorophene
Compound: Dichlorophene (4-Chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol, CAS 97-23-4)
- Key Difference : Sulfonyl bridge replaced by methylene (-CH₂-).
- Dichlorophene is widely used as an antimicrobial agent, whereas the sulfonyl analogue’s applications may diverge due to differences in solubility and electronic properties .
- Biological Activity: Dichlorophene’s efficacy in disinfectants highlights how non-polar linkages favor antimicrobial action, while sulfonyl groups may be more suited for targeted interactions in drug design .
Oxadiazole-Linked Analogues
Compound Series: 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives (e.g., 6h, 6c)
- Key Difference : Sulfonyl bridge replaced by oxadiazole heterocycles.
- Impact :
- Oxadiazole rings introduce π-π stacking capabilities and hydrogen-bonding sites, enhancing interactions with biological targets like tubulin (docking score: -8.030 kcal/mol for 6h) .
- Anticancer Activity : Compound 6h showed significant activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines, attributed to oxadiazole’s role in stabilizing ligand-receptor interactions .
Benzamide Derivatives
Compound : 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS 1262010-41-2)
- Key Difference : Incorporation of methanesulfonyl and benzamide groups.
- Impact :
- The amide group enables hydrogen bonding with enzymes (e.g., cyclooxygenase-2), while the methanesulfonyl group enhances electron withdrawal.
- Pharmacokinetics : Such derivatives are explored as radiotracers (e.g., ¹⁸F-labeled analogs), where slight structural changes drastically alter biodistribution and tumor uptake .
- Contrast : The target compound’s sulfonyl bridge may limit metabolic degradation compared to benzamide’s hydrolytic susceptibility .
Acetylenic and Nitro-Substituted Analogues
Compound: 4-Chloro-2-(hepta-1,3,5-triyn-1-yl)-phenol (from Helichrysum spp.)
- Key Difference : Acetylenic chain replacing sulfonyl.
- Biosynthetic Role: Proposed as an intermediate in acetylene biosynthesis, contrasting with synthetic sulfonyl derivatives’ stability .
Compound: 4-Chloro-2-(2,4-dinitrophenylamino)phenol
- Key Difference : Nitro groups introduced.
- Impact :
- Strong electron-withdrawing nitro groups increase acidity (pKa ~4-5) and may confer explosive properties, limiting biological applications compared to sulfonyl derivatives .
Biological Activity
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol, also known by its CAS number 3636-29-1, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications based on various research findings.
- Molecular Formula : C12H8Cl2O4S
- Molecular Weight : 319.16 g/mol
This compound contains a chlorinated phenolic structure, which is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its structural characteristics. The presence of sulfonyl and hydroxyl groups suggests potential interactions with various biological pathways, particularly in the context of endocrine disruption and antimicrobial activity.
Biological Activity Overview
Recent studies have indicated several areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Research has shown that compounds with similar structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 3.12 μg/mL, indicating strong antibacterial potential .
Endocrine Disruption
The compound's structural similarity to known endocrine disruptors raises concerns about its potential effects on hormonal systems. Studies involving bisphenol analogues suggest that such compounds can interfere with testosterone secretion and other hormonal functions .
Case Studies
- Antimicrobial Efficacy :
- Endocrine Activity Assessment :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol, and how can reaction efficiency be optimized?
-
Methodology : Begin with sulfonation of 5-chloro-2-hydroxyphenol using chlorosulfonic acid under controlled anhydrous conditions. Monitor reaction progress via TLC or HPLC. Optimize efficiency by varying temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 phenol-to-sulfonating agent). Post-synthesis purification can be achieved via column chromatography using silica gel and dichloromethane/methanol (95:5) as eluent. ICReDD’s approach of integrating computational reaction path searches with experimental validation can reduce trial-and-error inefficiencies .
-
Key Data :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 80–120°C |
| Stoichiometric Ratio | 1:1.2 (phenol:agent) |
| Purification Eluent | DCM/MeOH (95:5) |
Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy (¹H/¹³C) to confirm aromatic substitution patterns and sulfonyl group connectivity.
- FT-IR to identify hydroxyl (-OH, ~3200 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- X-ray Crystallography (if crystalline) for definitive bond-length and angle measurements, as demonstrated in structurally similar sulfonylphenols .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C₁₂H₇Cl₂O₄S, calculated ~332.0 g/mol).
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodology : Conduct accelerated stability studies by:
- Thermal Stability : Heat samples at 25°C, 40°C, and 60°C for 48–72 hours; analyze degradation via HPLC.
- pH Stability : Dissolve the compound in buffers (pH 3–9) and monitor hydrolysis over 24 hours.
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products. Safety protocols for handling chlorinated phenols, such as those outlined for 5-Amino-2-chloro-4-fluorophenol, should be followed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
